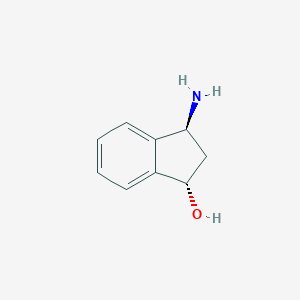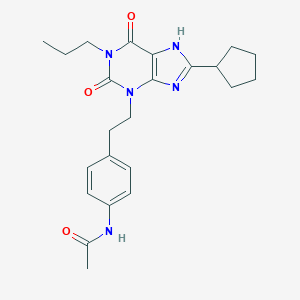
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- is a potent and selective inhibitor of cyclin-dependent kinase 4/6 (CDK4/6). CDK4/6 is a key enzyme involved in the regulation of cell cycle progression, and its inhibition has been shown to be effective in the treatment of various types of cancer.
Mecanismo De Acción
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- works by inhibiting the activity of CDK4/6, which is a key enzyme involved in the regulation of cell cycle progression. CDK4/6 promotes the transition of cells from the G1 phase to the S phase of the cell cycle, which is necessary for cell proliferation. Inhibition of CDK4/6 by Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- prevents this transition and leads to cell cycle arrest and inhibition of cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the expression of genes involved in cell cycle progression and DNA replication. In addition, it has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- has several advantages for lab experiments. It is a potent and selective inhibitor of CDK4/6, which allows for the specific targeting of this enzyme. It has also been shown to be effective in inhibiting the growth of various types of cancer cells, which makes it a promising candidate for cancer treatment. However, there are also some limitations to using Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- in lab experiments. It has a relatively short half-life, which requires frequent dosing. In addition, it has been shown to have some toxicity in normal cells, which may limit its use in cancer treatment.
Direcciones Futuras
There are several future directions for the study of Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)-. One direction is to study its efficacy in combination with other cancer treatments, such as immunotherapy. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosing and administration schedule for Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- in cancer treatment.
Métodos De Síntesis
The synthesis of Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- involves several steps. The starting material is 8-cyclopentyl-2-(2-hydroxyethyl)-9-methyladenine, which is reacted with propyl chloroformate to form the propyl ester. The propyl ester is then treated with 4-(2-bromoethyl)phenylboronic acid to form the corresponding boronic acid ester. This intermediate is then reacted with N-(4-aminophenyl)acetamide to form the final product.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and melanoma. In addition, it has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Número CAS |
149744-75-2 |
|---|---|
Nombre del producto |
Acetamide, N-(4-(2-(8-cyclopentyl-1,2,6,7-tetrahydro-2,6-dioxo-1-propyl-3H-purin-3-yl)ethyl)phenyl)- |
Fórmula molecular |
C23H29N5O3 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
N-[4-[2-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)ethyl]phenyl]acetamide |
InChI |
InChI=1S/C23H29N5O3/c1-3-13-28-22(30)19-21(26-20(25-19)17-6-4-5-7-17)27(23(28)31)14-12-16-8-10-18(11-9-16)24-15(2)29/h8-11,17H,3-7,12-14H2,1-2H3,(H,24,29)(H,25,26) |
Clave InChI |
XOFKHHZMYBONCM-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC=C(C=C4)NC(=O)C |
SMILES canónico |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC=C(C=C4)NC(=O)C |
Otros números CAS |
149744-75-2 |
Sinónimos |
N-[4-[2-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)ethyl]phenyl]a cetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






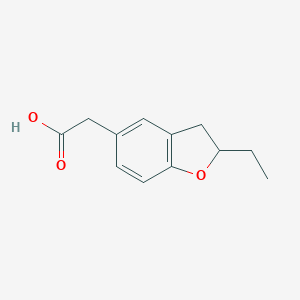
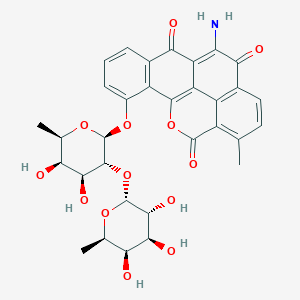
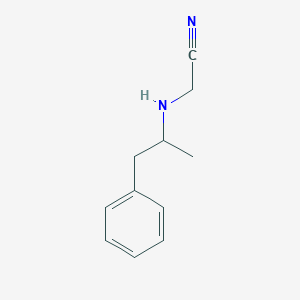
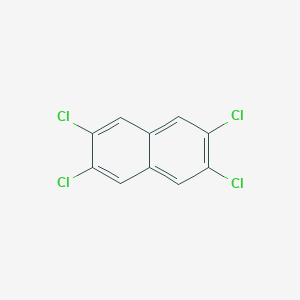
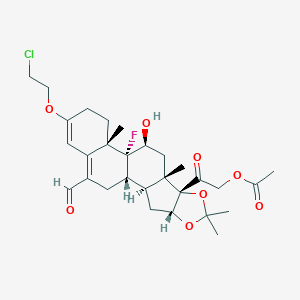
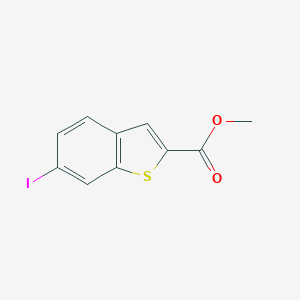
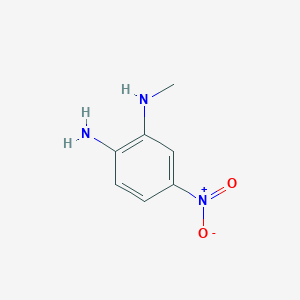
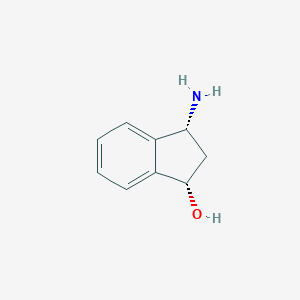
![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)
![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)
